エチル3-アニリノクロトネート

概要

説明

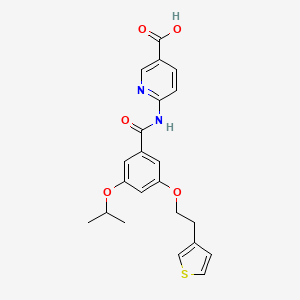

Ethyl 3-anilinocrotonate is a chemical compound with the linear formula C12H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of Ethyl 3-anilinocrotonate involves several steps. In a typical procedure, aniline and ethyl acetoacetate are heated in an oil bath, and the water which distils out of the mixture with the refluxing benzene is removed at intervals . The reaction mixture is then heated under reflux on a steam bath until no more water separates .Molecular Structure Analysis

The molecular structure of Ethyl 3-anilinocrotonate is represented by the linear formula C12H15NO2 . It has a molecular weight of 205.259 .Physical and Chemical Properties Analysis

Ethyl 3-anilinocrotonate has a density of 1.089g/cm3 . It has a boiling point of 118-119°C at 2mm and a melting point of 118-119ºC . The exact mass is 205.11000 .科学的研究の応用

Safety and Hazards

The toxicological properties of Ethyl 3-anilinocrotonate have not been fully investigated . It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-anilinocrotonate can be achieved through a three-step process involving the reaction of aniline with crotonic acid, followed by esterification with ethanol and finally, hydrogenation of the double bond.", "Starting Materials": [ "Aniline", "Crotonic acid", "Ethanol", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ { "Step 1": "Aniline is reacted with crotonic acid in the presence of a dehydrating agent such as phosphorus pentoxide to form 3-anilinocrotonic acid." }, { "Step 2": "3-anilinocrotonic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form Ethyl 3-anilinocrotonate." }, { "Step 3": "Finally, Ethyl 3-anilinocrotonate is hydrogenated in the presence of a palladium on carbon catalyst and hydrogen gas to yield Ethyl 3-aminocrotonate." } ] } | |

CAS番号 |

6287-35-0 |

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

ethyl (Z)-3-anilinobut-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9- |

InChIキー |

NLGDIRPNWGZGLI-KTKRTIGZSA-N |

異性体SMILES |

CCOC(=O)/C=C(/C)\NC1=CC=CC=C1 |

SMILES |

CCOC(=O)C=C(C)NC1=CC=CC=C1 |

正規SMILES |

CCOC(=O)C=C(C)NC1=CC=CC=C1 |

外観 |

Solid powder |

| 6287-35-0 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ethyl 3-anilinocrotonate; AI3-10029; AI3 10029; AI310029 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。